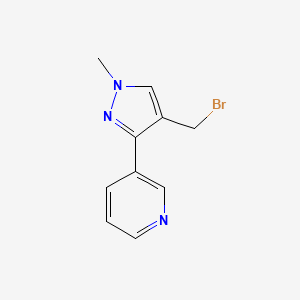

3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine

CAS No.: 2092803-23-9

Cat. No.: VC3151266

Molecular Formula: C10H10BrN3

Molecular Weight: 252.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2092803-23-9 |

|---|---|

| Molecular Formula | C10H10BrN3 |

| Molecular Weight | 252.11 g/mol |

| IUPAC Name | 3-[4-(bromomethyl)-1-methylpyrazol-3-yl]pyridine |

| Standard InChI | InChI=1S/C10H10BrN3/c1-14-7-9(5-11)10(13-14)8-3-2-4-12-6-8/h2-4,6-7H,5H2,1H3 |

| Standard InChI Key | ACUJIDSLDKKVSG-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)C2=CN=CC=C2)CBr |

| Canonical SMILES | CN1C=C(C(=N1)C2=CN=CC=C2)CBr |

Introduction

3-(4-(Bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that combines a pyrazole ring with a pyridine moiety. This compound is notable for its bromomethyl group attached to the pyrazole ring, which enhances its reactivity and potential applications in medicinal chemistry and material science. The molecular formula of this compound is not explicitly provided in the available literature, but it is known to have a molecular weight of approximately 256.11 g/mol .

Synthesis and Applications

The synthesis of 3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine typically involves multi-step procedures starting from readily available precursors. This compound has been explored for its potential in medicinal chemistry, particularly due to its biological activity. Derivatives of this compound have shown promise as therapeutic agents, with applications in targeting various biological pathways.

Biological Activity

Research indicates that derivatives of 3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine exhibit significant biological activity. They have been studied for their potential as allosteric modulators and have shown binding affinity to specific receptors, highlighting their potential therapeutic applications.

Similar Compounds

Several compounds share structural similarities with 3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine. These include:

| Compound Name | Structural Features | Similarity |

|---|---|---|

| 3-(4-chloro-1-methyl-1H-pyrazol-3-yl)pyridine | Chlorine substitution instead of bromine | Moderate |

| 3-(4-bromo-1-(2-bromoethyl)-5-methyl-1H-pyrazol-3-yl)pyridine | Additional bromoalkyl group | Moderate |

| 3-(4-bromo-1-(2-chloroethyl)-5-ethyl-1H-pyrazol-3-yl)pyridine | Ethyl substitution on pyrazole | Moderate |

Research Findings and Future Directions

The unique substitution pattern and the presence of both bromine and methyl groups in 3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine influence its reactivity and interaction capabilities. This makes it valuable for targeted synthesis and diverse applications in medicinal chemistry and material science. Further research is needed to fully explore its potential therapeutic applications and to understand how structural modifications affect its pharmacological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume